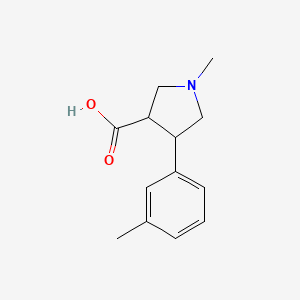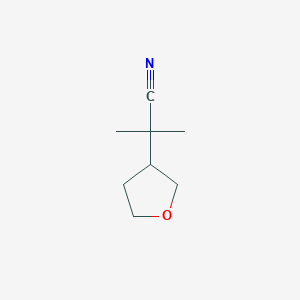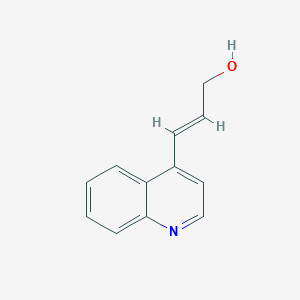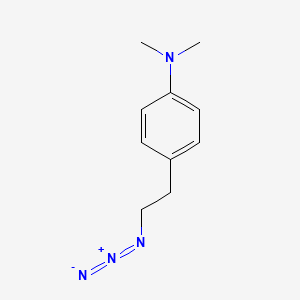
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H14F2O3 It is characterized by the presence of two fluorine atoms, a hydroxyl group, and two methyl groups attached to a hexanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid typically involves the introduction of fluorine atoms into the hexanoic acid structure. One common method is the fluorination of 3-hydroxy-3,5-dimethylhexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2,2-difluoro-3-oxo-3,5-dimethylhexanoic acid.
Reduction: Formation of 2,2-difluoro-3-hydroxy-3,5-dimethylhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-3-hydroxy-3-methylpentanoic acid
- 2,2-Difluoro-3-hydroxy-3,5-dimethylpentanoic acid
- 2,2-Difluoro-3-hydroxy-3,5-dimethylheptanoic acid
Uniqueness
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid is unique due to its specific combination of fluorine atoms, hydroxyl group, and methyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. The presence of fluorine atoms can also enhance the compound’s lipophilicity and metabolic stability, which are important factors in drug design.
Propiedades
Fórmula molecular |
C8H14F2O3 |
|---|---|
Peso molecular |
196.19 g/mol |
Nombre IUPAC |
2,2-difluoro-3-hydroxy-3,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H14F2O3/c1-5(2)4-7(3,13)8(9,10)6(11)12/h5,13H,4H2,1-3H3,(H,11,12) |
Clave InChI |
GZESGDGHHLJQQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C(C(=O)O)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid](/img/structure/B13613387.png)


![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13613406.png)

![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)

![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)


